molecular formula C21H18Cl2N6 B11042831 1-(4-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11042831
M. Wt: 425.3 g/mol
InChI Key: OCEAKHWYVUPVHF-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-4-[4-(3-CHLOROPHENYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)-4-[4-(3-CHLOROPHENYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)-4-[4-(3-CHLOROPHENYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-4-[4-(3-CHLOROPHENYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE would depend on its specific biological target. Generally, it might involve:

    Binding to receptors: Interacting with specific receptors in the body to exert its effects.

    Inhibition of enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulation of signaling pathways: Affecting cellular signaling to alter biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-(4-methylpiperazino)-1H-pyrazolo[3,4-d]pyrimidine
  • 1-(4-Chlorophenyl)-4-(4-phenylpiperazino)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

1-(4-CHLOROPHENYL)-4-[4-(3-CHLOROPHENYL)PIPERAZINO]-1H-PYRAZOLO[3,4-D]PYRIMIDINE is unique due to its specific substitution pattern, which might confer distinct biological activities or chemical properties compared to its analogs.

Properties

Molecular Formula

C21H18Cl2N6

Molecular Weight

425.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C21H18Cl2N6/c22-15-4-6-17(7-5-15)29-21-19(13-26-29)20(24-14-25-21)28-10-8-27(9-11-28)18-3-1-2-16(23)12-18/h1-7,12-14H,8-11H2

InChI Key

OCEAKHWYVUPVHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

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